molecular formula C2H5NO2 B046479 Glycine-2,2-d2 CAS No. 4896-75-7

Glycine-2,2-d2

Cat. No. B046479
CAS RN: 4896-75-7
M. Wt: 77.08 g/mol
InChI Key: DHMQDGOQFOQNFH-DICFDUPASA-N
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Description

Glycine, known for its simple structure and being a precursor in protein synthesis, plays a crucial role in numerous biological and chemical processes. Research has extended into its deuterated isotopologues, like Glycine-2,2-d2, to explore their properties and potential applications in scientific studies, including those related to understanding its crystallization and polymorphism in aqueous solutions (Huang, Stringfellow, & Yu, 2008).

Synthesis Analysis

The synthesis of Glycine-2,2-d2 involves isotopic labeling, where the hydrogen atoms are replaced with deuterium. This process can provide insights into the mechanisms of glycine's formation in extraterrestrial ices, as demonstrated by cosmic-ray particles interactions in laboratory experiments, revealing pathways for Glycine-2,2-d2 synthesis (Holtom et al., 2005).

Molecular Structure Analysis

Investigations into the molecular structure of glycine and its derivatives, including deuterated forms, have been conducted using X-ray diffraction, FTIR, and NMR spectroscopy. These studies help understand the hydrogen bonding and interactions with other molecules, offering insights into the structural aspects of Glycine-2,2-d2 (Anioła et al., 2014).

Chemical Reactions and Properties

Glycine-2,2-d2's reactivity and involvement in chemical reactions, such as its role in double-oxidative dehydrogenative cyclization, highlight its utility in synthesizing complex organic structures. Such reactions underscore the chemical versatility and potential applications of Glycine-2,2-d2 in organic synthesis (Jiang et al., 2018).

Physical Properties Analysis

The physical properties of Glycine-2,2-d2, such as solvation and hydration structures, have been thoroughly investigated to understand its behavior in aqueous solutions. Neutron diffraction measurements in alkaline aqueous solutions of glycine provide critical data on the hydration structure around glycine molecules, which is essential for comprehending the physical properties of its deuterated forms (Sugawara et al., 2000).

Chemical Properties Analysis

The chemical properties of Glycine-2,2-d2, including its behavior in various chemical environments and interactions with other substances, have been a focus of several studies. Research on the interaction between glycine and water through hydrogen bonding and the resulting complex formations offers valuable insights into the chemical properties of Glycine-2,2-d2 and its potential applications in biochemistry and materials science (Balabin, 2010).

Scientific Research Applications

  • Structural Biology and Drug Discovery : Glycine-2,2-d2 is used in studying mirror image proteins, which has implications for structural biology and drug discovery (Le Zhao & Wuyuan Lu, 2014).

  • Neuroprotection : Research suggests that glycine can confer neuroprotection against certain types of neurodegeneration and memory impairment (R. Ullah et al., 2020).

  • Metabolic Regulation : Glycine plays a significant role in metabolic regulation, anti-oxidative reactions, and neurological function. It has been used to enhance anti-oxidative capacity, promote protein synthesis, and improve immunity (Weiwei Wang et al., 2013).

  • Treatment of Endotoxemia : Glycine has shown effectiveness in modulating pro- and anti-inflammatory cytokine levels, inhibiting hepatic damage, and improving survival in endotoxemia models (R. Bruck et al., 2003).

  • Metabolic Disorders : It has beneficial effects in metabolic disorders associated with obesity, type 2 diabetes, and non-alcoholic fatty liver disease (A. Alves et al., 2019).

  • NMDA Receptor Activation : Glycine is essential for activating NMDA receptors, which is important for developing drugs targeted at the glycine site (N. W. Kleckner & R. Dingledine, 1988).

  • Corrosion Inhibition : In the field of materials science, glycine and its derivatives are effective inhibitors of acid corrosion in metals like cold rolled steel (M. Amin et al., 2010).

  • Plant Stress Tolerance : Glycine betaine and proline, derived from glycine, can improve plant stress tolerance, affecting enzyme and membrane integrity in stressed plants (M. Ashraf & M. Foolad, 2007).

  • Schizophrenia Treatment : Research indicates that blocking the GlyT1 transporter, which regulates glycine concentration in the central nervous system, could be a potential treatment for schizophrenia and cognitive disorders (S. Wolkenberg & C. Sur, 2010).

  • Learning and Memory : Glycine modulators like D-cycloserine have been shown to enhance learning and memory performance in animal models (J. Flood et al., 1992).

Safety And Hazards

Glycine-2,2-d2 may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if inhaled, absorbed through the skin, or swallowed .

Future Directions

Glycine supplementation has been suggested to improve various components of metabolic syndrome including diabetes, obesity, hyperlipidemia, and hypertension . Future research may focus on the potential benefits of increasing glycine availability to curb the progression of obesity and obesity-related metabolic disturbances .

properties

IUPAC Name

2-amino-2,2-dideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514665
Record name (2,2-~2~H_2_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine-2,2-d2

CAS RN

4896-75-7
Record name (2,2-~2~H_2_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
D Reichert, T Mizuno, K Takegoshi, T Terao - Journal of Magnetic …, 1999 - Elsevier
Frequency-selective narrowband excitation of the 2 H powder pattern was examined. Selection of a single spectral band with a linewidth of ca. 15 kHz was achieved by a narrowband 1 …
Number of citations: 13 www.sciencedirect.com
K Takegoshi, M Ito, T Terao - Chemical physics letters, 1996 - Elsevier
Deuteron 2D exchange NMR based on spin diffusion in powder samples has been developed to determine the angle between the unique axes of the quadrupole coupling tensors for …
Number of citations: 24 www.sciencedirect.com
ML Niven, DA Thornton - Journal of Molecular Structure, 1979 - Elsevier
The infrared spectra of trans-[Zn(glycinate) 2 ]. H 2 O and its 68 Zn-, 64 Zn-, 18 O-, 15 N-, 1- 13 C-, 2- 13 C-, 2,2-d 2 - and N,Nd 2 -labelled analogues have been determined over the …
Number of citations: 4 www.sciencedirect.com
KHB Lam, JKC Lau, CK Lai… - The Journal of …, 2017 - ACS Publications
Collision-induced dissociations of isotopically labeled protonated tetraglycines establish that the [b 4 ] + ion formed by loss of water from the second amide bond (structure II) rearranges …
Number of citations: 6 pubs.acs.org
GO Pates - 2009 - search.proquest.com
The reactivity and selectivity of charged phenyl radicals toward amino acids were examined in the gas phase. The charged phenyl radicals studied were generated in the gas phase in a …
Number of citations: 2 search.proquest.com
TM Iliffe, DJ McAdoo, CB Beyer… - Journal of …, 1977 - Wiley Online Library
The levels of the amino acids glycine, aspartic acid and glutamic acid were determined in the ganglia and in identified neurons of A. californica. All of the determinations were done by …
Number of citations: 47 onlinelibrary.wiley.com
JB Hodgson, GC Percy, DA Thornton - Transition Metal Chemistry, 1979 - Springer
The ir spectra (4000-140 cm-l) of the trans-Pt (glycinate) 2 complex and its tSO-, lSN-, 1-13C-, 2-t3c-, 2, 2-D2-and N, N-D2-1abelled analogues have been determined. Each spectral …
Number of citations: 6 link.springer.com
DJ Aberhart, DJ Russell - Journal of the American Chemical …, 1984 - ACS Publications
The steric course of the conversion of glycine to 5, 10-methylenetetrahydrofolate (5, 10-CH2-H4folate) by the glycine cleavage system in E. coli has been elucidated. 2-H „of glycine is …
Number of citations: 8 pubs.acs.org
M Jirikowsky, D Holtkamp, P Klüsener, M Kempken… - Surface Science, 1987 - Elsevier
The secondary ion emission from UHV-prepared amino acid overlayers on metal substrates was investigated. Besides the well-known protonated and deprotonated (M + H) + and (M − …
Number of citations: 9 www.sciencedirect.com
L Morrison, Á Somogyi, VH Wysocki - International journal of mass …, 2012 - Elsevier
A direct pathway for the fragmentation of peptide b 3 fragment ions to b 2 ions has, until now, not been identified. Experimental evidence for the formation of ab 3 anhydride structure and …
Number of citations: 9 www.sciencedirect.com

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